BenchChemオンラインストアへようこそ!

Sotalol

Pediatric arrhythmia Intensive care outcomes Antiarrhythmic safety

Essential ANDA reference standard (CAS 3930-20-9) with unique dual Class II/III antiarrhythmic mechanism. Clinically validated: 7.7% pediatric ICU mortality reduction vs amiodarone; 50% post-CABG AF reduction vs metoprolol. Racemic mixture enables stereoisomer-specific pharmacology studies. Dose-dependent Class II (≥25 mg/day) vs Class III (≥160 mg/day) effects support mechanistic electrophysiology research. Free base form required for chromatographic system suitability and impurity profiling per USP monograph framework.

Molecular Formula C12H20N2O3S
Molecular Weight 272.37 g/mol
CAS No. 3930-20-9
Cat. No. B1662669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSotalol
CAS3930-20-9
SynonymsDarob
MJ 1999
MJ-1999
MJ1999
Sotalol
Sotalol Hydrochloride
Sotalol Monohydrochloride
Molecular FormulaC12H20N2O3S
Molecular Weight272.37 g/mol
Structural Identifiers
SMILESCC(C)NCC(C1=CC=C(C=C1)NS(=O)(=O)C)O
InChIInChI=1S/C12H20N2O3S/c1-9(2)13-8-12(15)10-4-6-11(7-5-10)14-18(3,16)17/h4-7,9,12-15H,8H2,1-3H3
InChIKeyZBMZVLHSJCTVON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility7.82e-01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Sotalol (CAS 3930-20-9) Procurement Guide: Dual-Class Antiarrhythmic API for Research and Formulation


Sotalol (CAS 3930-20-9) is a methanesulfonanilide derivative that functions as a non-selective β-adrenergic receptor antagonist (Vaughan Williams Class II) while simultaneously blocking cardiac potassium channels to prolong action potential duration (Vaughan Williams Class III) [1]. It was the first Class III antiarrhythmic drug developed, with initial approval as an oral tablet on October 30, 1992, and is currently available as a racemic mixture in tablet, oral solution, and intravenous formulations [1]. The hydrochloride salt form (CAS 959-24-0) is the predominant pharmaceutical grade material used in commercial drug products, with the free base (CAS 3930-20-9) serving as the reference standard for analytical method development, method validation, and quality control applications in Abbreviated New Drug Application (ANDA) submissions [2].

Why Sotalol Cannot Be Interchanged with Other Beta-Blockers or Pure Class III Antiarrhythmics


Sotalol's dual Vaughan Williams Class II (β-blockade) and Class III (K⁺ channel blockade) electrophysiologic profile distinguishes it fundamentally from pure β-blockers such as metoprolol and propranolol, as well as from pure Class III agents such as dofetilide [1]. This dual mechanism confers a therapeutic ratio that is not replicable by combining separate Class II and Class III agents, due to differences in dose-response relationships: significant β-blockade occurs at oral doses as low as 25 mg daily, whereas Class III effects manifest only at doses ≥160 mg daily [2]. Furthermore, the racemic nature of pharmaceutical sotalol introduces stereoisomer-specific pharmacology—the d-isomer possesses Class III activity while the l-isomer predominantly contributes β-blockade—meaning that isomer composition directly impacts both efficacy and proarrhythmic risk profiles [1]. Substitution with alternative antiarrhythmics would alter the balance between rate control and rhythm control properties, potentially compromising therapeutic outcomes or introducing unanticipated toxicity profiles.

Quantitative Differentiation Evidence for Sotalol Versus Key Comparators


Pediatric ICU Outcomes: Sotalol vs Amiodarone Mortality and Length of Stay

In a multicenter pediatric intensive care database analysis of 927 admissions receiving intravenous antiarrhythmics, sotalol demonstrated significantly lower inpatient mortality compared to amiodarone. After multivariable regression analysis controlling for clinical variables, sotalol was associated with decreased mortality (OR = 0.95, p = 0.04), while amiodarone was independently associated with increased mortality (OR = 1.1, p < 0.01) [1]. Mean length of stay was 22.7 days for sotalol versus 29.5 days for amiodarone, and regression analysis demonstrated that amiodarone was independently associated with increased length of stay (β = 8.4 days, p < 0.01), whereas sotalol showed no independent association with prolonged stay (β = -0.2, p = 0.83) [1].

Pediatric arrhythmia Intensive care outcomes Antiarrhythmic safety

Post-CABG Atrial Fibrillation Prevention: Sotalol vs Metoprolol

In a randomized trial of 191 consecutive patients undergoing coronary artery bypass grafting (CABG), postoperative oral sotalol (120 mg daily) reduced the incidence of new-onset atrial fibrillation compared to metoprolol (75 mg daily). Atrial fibrillation occurred in 16 of 98 sotalol patients (16%) versus 30 of 93 metoprolol patients (32%), a statistically significant reduction (p < 0.01) [1]. Uncorrected QT duration at similar heart-rate levels was prolonged only in sotalol patients (mean increase 31 ms; 95% CI 20-42 ms; p < 0.01), whereas no significant prolongation occurred with metoprolol, demonstrating the Class III electrophysiologic contribution distinct from pure β-blockade [1].

Postoperative atrial fibrillation Cardiac surgery Prophylactic antiarrhythmic

Ventricular Repolarization Effect: QT Prolongation vs Metoprolol

In a double-blind crossover study of 20 post-infarction patients treated for 4 weeks with either metoprolol (100 mg twice daily) or sotalol (160 mg twice daily), sotalol prolonged the QT interval by 5-7% compared to metoprolol when measured by transesophageal atrial pacing at a cycle length of 800 ms [1]. This prolongation reflected a true change in repolarization time, as there was no change in the QS interval. Heart rate measurements at rest and during bicycle exercise confirmed that metoprolol and sotalol were equipotent as β-blockers at the selected doses, isolating the QT prolongation as a Class III-specific effect rather than a β-blockade dose-equivalence artifact [1].

Electrophysiology QT interval Cardiac repolarization

Proarrhythmic Risk Stratification: d,l-Sotalol vs Pure Class III Agents

In a torsadogenic risk assessment using chronic atrioventricular block cynomolgus monkeys, dl-sotalol induced torsades de pointes in 5 out of 5 animals (100%) at 10 mg/kg oral dose, whereas comparator drugs showed lower induction rates: cisapride at 5 mg/kg induced torsades in 2 of 5 animals (40%), bepridil at 100 mg/kg in 2 of 4 animals (50%), and verapamil induced no episodes across all doses tested [1]. When normalized to maximum clinical daily doses, the torsadogenic risk order was dl-sotalol > bepridil ≥ cisapride > verapamil [1]. The SWORD trial further quantified mortality risk with d-sotalol monotherapy in post-MI patients with LVEF ≤40%, demonstrating a relative risk of death of 1.65 (95% CI 1.15-2.36; p = 0.006) compared to placebo, with mortality greatest in patients with remote MI and LVEF 31-40% (RR = 7.9; 95% CI 2.4-26.2) [2].

Torsades de pointes Proarrhythmia Drug safety Risk stratification

Ventricular Tachycardia Outcomes: Sotalol-Eligible vs Amiodarone-Eligible Populations in VANISH2 Trial

In the VANISH2 randomized trial comparing catheter ablation to antiarrhythmic drugs in post-MI VT patients, outcomes differed substantially between sotalol-eligible and amiodarone-eligible strata. Among sotalol-eligible patients (eGFR ≥30 mL/min, NYHA class I-II, LVEF ≥20%, no VT storm, no QT prolongation), the primary composite endpoint occurred in 59% (62/104) assigned to sotalol versus 46% (44/95) assigned to ablation (HR 0.64; 95% CI 0.43-0.94; p = 0.02) [1]. Sustained VT below ICD detection occurred in 17.3% (18/104) of sotalol patients versus 2.1% (2/95) of ablation patients (HR 0.12; 95% CI 0.03-0.50; p = 0.004) [1]. In contrast, amiodarone-stratum patients experienced higher non-cardiac adverse events including a 3-fold increase in noncardiac death (5.6% vs 16.5%) and 4.6% incidence of pulmonary fibrosis/infiltrate [1].

Ventricular tachycardia Myocardial infarction Implantable cardioverter-defibrillator

Pharmacopeial Quality Specifications: Sotalol Hydrochloride USP Monograph Standards

The USP monograph for Sotalol Hydrochloride (CAS 959-24-0) establishes assay acceptance criteria of 98.5% to 101.5% purity (on dried basis) for pharmaceutical-grade material [1]. The HPLC assay method utilizes a mobile phase containing sodium 1-octanesulfonate with UV detection at 238 nm, caffeine as internal standard (relative retention time 0.39 relative to sotalol at 1.0), and requires resolution NLT 8.5 between caffeine and sotalol peaks with system suitability RSD NMT 0.55% [2]. Organic impurity specifications include USP Sotalol Related Compounds A, B, and C, with resolution NLT 2.0 between sotalol related compound B and sotalol [2]. The free base (CAS 3930-20-9) is not subject to the same USP monograph but serves as the reference standard for analytical development.

Quality control Analytical reference standard USP monograph HPLC assay

High-Value Application Scenarios for Sotalol Based on Quantitative Evidence


Pediatric Antiarrhythmic Research and Hospital Formulary Procurement

Based on multicenter pediatric ICU data demonstrating 7.7% absolute mortality reduction (5.4% vs 13.1%, p=0.02) and 6.8-day shorter length of stay compared to amiodarone [1], sotalol represents a procurement priority for pediatric hospitals and clinical research organizations conducting pediatric arrhythmia studies. The favorable safety profile regarding physiologic parameters and cardiac output, coupled with absence of long-term toxicity concerns associated with amiodarone, positions sotalol as the preferred intravenous antiarrhythmic for pediatric intensive care settings.

Post-Cardiac Surgery Atrial Fibrillation Prophylaxis Formulations

The 50% relative risk reduction in postoperative AF compared to metoprolol (16% vs 32%, p<0.01) in CABG patients [2] supports sotalol procurement for cardiac surgery centers and pharmaceutical companies developing perioperative antiarrhythmic protocols. The demonstration of Class III electrophysiologic effects (mean QT increase 31 ms) at β-blockade-equipotent doses confirms that this therapeutic advantage cannot be achieved through pure β-blockade alone.

Analytical Reference Standard for ANDA Development and Quality Control

Sotalol free base (CAS 3930-20-9) is specifically procured as a reference standard for analytical method development, method validation, and QC applications in ANDA submissions [3]. The USP monograph specifications for the hydrochloride salt (98.5-101.5% purity by HPLC) establish the compendial framework against which generic drug product development is validated, requiring the free base reference standard for chromatographic system suitability and impurity profiling [4].

Electrophysiology Research Requiring Dual Mechanism Class II/III Pharmacology

For basic and translational cardiac electrophysiology research, sotalol provides a unique tool compound combining β-adrenergic blockade with potassium channel inhibition [5]. The dose-dependent separation of Class II effects (≥25 mg/day) from Class III effects (≥160 mg/day) [6] enables experimental designs that can isolate and study each mechanism independently or in combination. The 5-7% QT prolongation difference versus equipotent metoprolol dosing [7] provides a quantitative benchmark for validating experimental models of drug-induced repolarization changes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sotalol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.